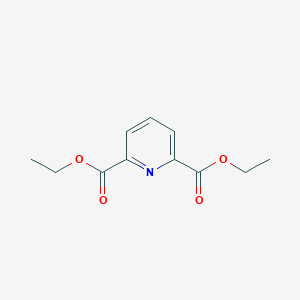

Diethyl 2,6-pyridinedicarboxylate

Description

Contextual Significance in Heterocyclic Chemistry

In the broad field of heterocyclic chemistry, the pyridine (B92270) ring is a fundamental structural motif found in a vast array of natural products, and functional materials. Diethyl 2,6-pyridinedicarboxylate serves as a crucial building block, or synthon, for the creation of more complex heterocyclic architectures. Its importance stems from its trifunctional nature: the nitrogen atom of the pyridine ring and the two carbonyl oxygen atoms of the ester groups can act as coordination sites for metal ions.

This tridentate (three-toothed) chelating ability makes it a highly sought-after ligand in coordination chemistry. The C2-symmetric placement of the ester groups allows for the predictable and controlled assembly of metal-ligand complexes. Furthermore, the ester groups can be readily converted into other functional groups, such as amides or hydrazides, providing a versatile platform for synthesizing a diverse range of molecules, including macrocycles and polymers. For instance, it has been used in the synthesis of ditopic macrocycles that can form complexes with other organic molecules. sigmaaldrich.comresearchgate.net

Evolution of Research Trajectories

The research trajectory of this compound began with its fundamental synthesis and characterization. Early methods focused on the direct esterification of pyridine-2,6-dicarboxylic acid using ethanol (B145695) in the presence of an acid catalyst, a straightforward reaction that remains widely used. chemicalbook.comchemicalbook.com A process for producing the parent pyridine-2,6-dicarboxylic acid via the oxidation of 2,6-dimethyl-pyridine has also been patented. google.com

Initial studies explored its basic coordination chemistry with various metal ions. However, the focus of research has evolved significantly over time. Scientists began to harness its rigid and well-defined coordinating geometry to construct more sophisticated supramolecular structures. This led to investigations into its use in creating complex architectures where molecules are held together by non-covalent bonds. nih.gov The journey of this compound's research has moved from simple molecule synthesis to its application as a key component in the rational design of complex, functional chemical systems.

Scope of Contemporary Academic Inquiry

Current research on this compound and its parent acid is vibrant and multifaceted, primarily focusing on materials science and supramolecular chemistry. A significant area of inquiry is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgnih.gov MOFs are crystalline, porous materials with a wide range of potential applications, including gas storage and catalysis. The pyridine-2,6-dicarboxylate (B1240393) unit's geometry and coordinating ability are instrumental in dictating the structure and properties of the resulting MOF. rsc.orgresearchgate.net

Another major research thrust is in the field of luminescent materials. The pyridine-2,6-dicarboxylate ligand is particularly effective at sensitizing the luminescence of lanthanide ions (Ln³⁺). When a lanthanide ion is complexed with this ligand, the ligand can absorb light and efficiently transfer that energy to the metal ion, which then emits light at its own characteristic wavelengths. cmu.ac.thacs.org This "antenna effect" is exploited to create highly luminescent materials for applications in lighting, displays, and biomedical imaging. rsc.org Research has demonstrated that complexes with lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺) exhibit strong, characteristic emissions. cmu.ac.thacs.org

Recent studies have explored the synthesis of novel coordination polymers and the photophysical properties of the resulting materials. For example, the photoluminescence studies of lanthanide-pyridine-2,6-dicarboxylates show that the ligand is moderately capable of sensitizing the characteristic emissions of the lanthanide ions. cmu.ac.th The thermal stability of these complexes has also been investigated, showing that cubic structures can have higher thermal stability than monoclinic ones. cmu.ac.th

Table 1: Selected Research Applications of Pyridine-2,6-dicarboxylic Acid/Ester Derivatives

| Research Area | Metal/Compound | Application/Finding | Citation |

|---|---|---|---|

| Metal-Organic Frameworks | Copper (II) | Formation of 1D, 2D, or 3D frameworks depending on the spacer used. | rsc.org |

| Metal-Organic Frameworks | Terbium (III) | Synthesis of a stable, luminescent MOF used for chemical sensing. | nih.gov |

| Luminescent Materials | Europium (III) | Formation of a decacoordinated complex exhibiting metal-centered luminescence. | acs.org |

| Luminescent Materials | Ytterbium (III), Neodymium (III), Erbium (III) | Synthesis of complexes with a bithiophene-based ligand showing near-infrared emission and singlet oxygen generation. | rsc.org |

| Macrocycle Synthesis | N/A | Used as a building block for creating macrocyclic compounds through multi-component reactions. | researchgate.netnih.gov |

| Polyester (B1180765) Synthesis | Ethylene Glycol | Preliminary data shows the resulting polyester has a glass transition temperature (Tg) of 75 °C. | wur.nl |

Structure

3D Structure

Properties

IUPAC Name |

diethyl pyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-15-10(13)8-6-5-7-9(12-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOBUCHVPBPHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166100 | |

| Record name | Diethyl dipicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15658-60-3 | |

| Record name | Diethyl 2,6-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15658-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl dipicolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015658603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15658-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl dipicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Pyridinedicarboxylic acid, 2,6-diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL DIPICOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS92Z2IS34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Esterification Pathways and Optimization

The primary route to Diethyl 2,6-pyridinedicarboxylate involves the esterification of its parent dicarboxylic acid. This transformation can be achieved through various methods, with acid catalysis being the most common.

Acid-Catalyzed Esterification

The laboratory-scale synthesis of this compound is commonly achieved through the acid-catalyzed esterification of 2,6-pyridinedicarboxylic acid. In a typical procedure, 2,6-pyridinedicarboxylic acid is refluxed in an excess of ethanol (B145695) with a catalytic amount of a strong acid, such as concentrated sulfuric acid. chemicalbook.com The reaction mixture is heated for several hours to drive the equilibrium towards the formation of the diethyl ester. chemicalbook.com Following the reaction, the excess ethanol is removed, and the crude product is purified by washing with a saturated aqueous solution of sodium carbonate to neutralize any remaining acid, followed by extraction with an organic solvent like chloroform. chemicalbook.com The final product is obtained as a white powder after drying and removal of the solvent, with reported yields as high as 94%. chemicalbook.com

| Reactant | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,6-Pyridinedicarboxylic acid | Ethanol, Concentrated Sulfuric Acid | Reflux, 8 hours | 94% | chemicalbook.com |

Industrial-Scale Processes and Flow Chemistry

On an industrial scale, the synthesis of 2,6-pyridinedicarboxylic acid, the precursor to its diethyl ester, can be achieved through a two-stage process involving the oxidation of 2,6-dimethylpyridine. google.com This process utilizes a hexavalent chromium salt in an acidic environment, which can be performed as a batch, semi-continuous, or continuous process with yields exceeding 80%. google.com The resulting dicarboxylic acid can then be esterified, likely through an optimized acid-catalyzed process similar to the laboratory-scale synthesis.

While specific examples of the flow chemistry synthesis of this compound are not extensively detailed in the provided research, flow chemistry represents a modern approach to chemical synthesis with advantages in safety, efficiency, and scalability. The esterification of 2,6-pyridinedicarboxylic acid is a prime candidate for adaptation to a flow process, where the reactants would be continuously pumped through a heated reactor containing a solid-supported acid catalyst. This would allow for precise control over reaction parameters and could lead to higher throughput and purity of the final product.

Functional Group Interconversions and Derivatization Strategies

The ester functionalities and the pyridine (B92270) ring of this compound offer multiple sites for further chemical modification, enabling the synthesis of a wide range of derivatives with tailored properties.

Halogenation and Subsequent Reactions

Direct halogenation of this compound is not extensively documented in the available literature. However, the chemistry of pyridine and its derivatives suggests that electrophilic halogenation would likely occur at the 3- and 5-positions of the pyridine ring, which are activated by the electron-withdrawing ester groups at the 2- and 6-positions. Subsequent reactions of the halogenated derivatives could include nucleophilic substitution, cross-coupling reactions, or the formation of organometallic reagents, providing pathways to a diverse array of substituted pyridine compounds.

Reduction Pathways to Dihydropyridine (B1217469) Derivatives

The pyridine ring of this compound can be reduced to form dihydropyridine derivatives. A well-known example of a related transformation is the Hantzsch dihydropyridine synthesis, which produces compounds such as Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. chemicalbook.comsigmaaldrich.com While not a direct reduction of this compound, this synthesis illustrates the formation of a dihydropyridine core. These dihydropyridine derivatives are valuable as, for example, hydrogen sources in other chemical reactions. chemicalbook.comsigmaaldrich.com The reduction of the pyridine ring in this compound itself would likely require specific reducing agents that can selectively reduce the aromatic ring without affecting the ester groups. The resulting dihydropyridine derivatives have been investigated for their potential biological activities. nih.govnih.govnih.gov

| Starting Material/General Class | Transformation | Product Class | Significance/Application of Products |

|---|---|---|---|

| This compound | Reduction of pyridine ring | Diethyl dihydropyridine-2,6-dicarboxylates | Potential biological activities, synthetic intermediates |

| Aldehyde, Ethyl Acetoacetate, Ammonia Source | Hantzsch Synthesis | Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | Hydrogen source in organic reactions |

Oxidation Reactions to Pyridine Derivatives

The reverse transformation, the oxidation of dihydropyridine derivatives to their corresponding pyridine structures, is a common and important reaction. wum.edu.pk For instance, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate can be oxidized to Diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate. chemicalbook.comnih.gov This aromatization can be achieved using a variety of oxidizing agents. wum.edu.pk This type of oxidation reaction is crucial for both the synthesis of substituted pyridine derivatives and for understanding the metabolic pathways of dihydropyridine-based drugs. The study of the electrochemical oxidation of these compounds also provides insight into their reaction mechanisms. chemicalbook.com

Novel Synthetic Routes for Substituted Analogues

Recent research has focused on developing more efficient and versatile synthetic routes to analogues of this compound, particularly those with substitutions at the 4-position of the pyridine ring. These new methods often aim to simplify reaction procedures, avoid harsh conditions, and broaden the scope of accessible derivatives. oist.jpresearchgate.net

A significant advancement is the development of a one-pot synthesis for 4-substituted-pyridine-2,6-dicarboxylic acid diethyl esters. researchgate.netclockss.org This method circumvents the limitations of older, multi-step syntheses which often required harsh conditions and had limited applicability. oist.jp The novel protocol proceeds under mild conditions and involves the reaction of an aldehyde and ethyl pyruvate (B1213749) in the presence of a pyrrolidine-acetic acid catalyst system. researchgate.netclockss.org This initially forms a dihydropyran intermediate, which, without isolation, is then treated with ammonium (B1175870) acetate (B1210297) to yield the final 4-substituted pyridine-2,6-dicarboxylate (B1240393) product. researchgate.net

This one-pot reaction has been successfully applied to a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, demonstrating its broad scope. researchgate.netclockss.org The yields are often higher than those obtained through previous two-pot procedures. researchgate.net The process is also scalable, making it a practical method for obtaining these valuable building blocks for applications in materials science and medicinal chemistry. researchgate.netclockss.org

The table below summarizes the synthesis of various 4-substituted this compound derivatives using this one-pot methodology.

Table 1: One-pot synthesis of various 4-substituted-diethyl 2,6-pyridinedicarboxylates. Reactions were performed using the specified aldehyde (1.0 mmol) and ethyl pyruvate (3.0 mmol) with a pyrrolidine/acetic acid catalyst, followed by reaction with ammonium acetate. Data sourced from researchgate.netclockss.org.

Table of Mentioned Compounds

Coordination Chemistry and Ligand Design Principles

Diethyl 2,6-Pyridinedicarboxylate as an O,N,O-Pincer Ligand

The arrangement of a central nitrogen atom within the pyridine (B92270) ring and two oxygen atoms from the carbonyls of the ester groups allows this compound to act as a classic O,N,O-tridentate pincer ligand. This configuration is analogous to its parent compound, pyridine-2,6-dicarboxylic acid, which readily coordinates to metal ions through the pyridine nitrogen and both carboxylate oxygen atoms. ajol.info This pincer-like grip typically results in the formation of two stable five-membered chelate rings, enhancing the thermodynamic stability of the resulting metal complex.

While the tridentate O,N,O coordination is the most common and thermodynamically favored mode for pyridine-2,6-dicarboxylate (B1240393) and its derivatives, bidentate coordination is also possible under certain conditions. researchgate.netnih.gov In the tridentate mode, the ligand coordinates meridionally to a metal center. researchgate.net However, in some instances, only the pyridine nitrogen and one of the carbonyl oxygens may bind to the metal, resulting in a bidentate N,O coordination. This has been observed in certain ruthenium complexes where the dipicolinate ligand acts in a bidentate fashion, leaving one carboxylate group uncoordinated. researchgate.net The choice between tridentate and bidentate coordination can be influenced by factors such as the nature of the metal ion, the presence of competing ligands, and the reaction stoichiometry.

The coordination behavior of this compound is significantly influenced by both steric and electronic factors. researchgate.netescholarship.org

Formation and Structural Characterization of Metal Complexes

This compound and its parent acid form stable complexes with a wide range of metal ions. The structural characterization of these complexes, often achieved through single-crystal X-ray diffraction, reveals diverse and fascinating topologies.

The ligand readily forms complexes with first-row transition metals and heavier elements like ruthenium. These complexes often exhibit mononuclear or polynuclear structures with varied coordination geometries. For instance, studies on the parent ligand, dipicolinic acid, show it forms mononuclear complexes with Co(II), Ni(II), and Zn(II). ajol.info

Copper(II): Copper(II) complexes with pyridine-2,6-dicarboxylate often feature distorted octahedral or square-pyramidal geometries due to the Jahn-Teller effect. rsc.org Dinuclear complexes, such as [Cu₂(pydca)₂(Hinic)₂(H₂O)₂]·3H₂O, have been synthesized and structurally characterized, demonstrating the bridging capabilities of the ligand system. researchgate.net

Nickel(II) & Cobalt(II): Isostructural coordination polymers of Co(II) and Ni(II) with the formula [M(pdca)(bibp)₀.₅(H₂O)₂]n have been synthesized, showcasing 3D framework structures. researchgate.net Simple mononuclear complexes of Co(II) and Ni(II) are also readily formed. ajol.inforesearchgate.netnih.gov

Iron(II/III): Iron complexes with pyridine-2,6-dicarboxylate have been studied in both the +2 and +3 oxidation states. The Fe(III) ion is often six-coordinated in a distorted octahedral geometry by two tridentate ligands. nih.gov

Manganese(II): Manganese(II) can form coordination polymers, such as {Mn₁.₅(ptc)·2H₂O}n, with related pyridine-carboxylate ligands under hydrothermal conditions. rsc.org

Ruthenium: Ruthenium forms a variety of complexes where the pyridine-2,6-dicarboxylate ligand can adopt either a tridentate or a bidentate coordination mode. researchgate.net Examples include the aquo complex [Ru(dipic)(PPh₃)₂(OH₂)] and the dinuclear species [Et₃NH]₂[Ru(κ³-dipic)(μ₂-κ¹,κ²-dipic)]₂.

Table 1: Selected Transition Metal Complexes of Pyridine-2,6-dicarboxylate Ligands

| Metal Ion | Example Complex Formula | Coordination Geometry | Structural Features | Reference |

|---|---|---|---|---|

| Cu(II) | [Cu₂(pydca)₂(Hinic)₂(H₂O)₂]·3H₂O | Distorted Square-Pyramidal & Octahedral | Dinuclear complex with triclinic crystal system, space group P-1. | researchgate.net |

| Ni(II) | [Ni(pdca)(bibp)₀.₅(H₂O)₂]n | Octahedral | 3D coordination polymer. | researchgate.net |

| Co(II) | [Co(pdca)(bibp)₀.₅(H₂O)₂]n | Octahedral | 3D coordination polymer, isostructural with Ni(II) complex. | researchgate.net |

| Fe(III) | PDTC₂-Fe | Octahedral (assumed) | Complex with the dithiocarboxylic acid analog. | nih.gov |

| Ru(II) | cis-[Ru(phen)₂(dipic)]·9.5H₂O | Distorted Octahedral | Mononuclear complex where dipic is a bidentate N,O ligand. | researchgate.net |

The coordination chemistry of pyridine-2,6-dicarboxylate with lanthanide ions is particularly rich, leading to the formation of coordination polymers with varying dimensionalities. The high and variable coordination numbers of lanthanide ions are well-accommodated by the versatile binding modes of the ligand. The lanthanide contraction effect is often observed, where a gradual decrease in ionic radii across the series influences the final structure. researchgate.net For example, hydrothermal reactions have yielded 1D, 2D, and 3D coordination polymers. researchgate.net Complexes with La(III) and Ce(III) can form 1D zigzag chains, which evolve into 2D networks and 3D frameworks for heavier lanthanides like Eu(III) and Tb(III). researchgate.net

Table 2: Structural Features of Lanthanide Complexes with Pyridine-2,6-dicarboxylate

| Lanthanide Ion | Example Complex Formula | Structural Dimensionality | Coordination Geometry/Number | Reference |

|---|---|---|---|---|

| La(III) | {[La(Pydc)₂(H₂O)₂]·4H₂O}n | 3D Polymeric Chain | Nine-coordinate | researchgate.net |

| Ce(III) | [Ce(PDA)₂(PDAH₂)]·(DMAH₂)₂(DMAH₀.₅)₂ | 3D Coordination Polymer | Nine-coordinate (Tricapped Trigonal Prismatic) | researchgate.net |

| Sm(III) | [Sm(pydc)₂(H₂O)][Sm(pydc)(H₂O)₂]·H₂O | 3D Covalent Framework | Features 1D helical chains. | researchgate.net |

| Eu(III) | {[Eu₂(PDA)₃(H₂O)₃]·H₂O}n | 2D Metal-Organic Framework | - | researchgate.net |

| Yb(III) | (DMAH₂)₃[Yb(Pydc)₃]·4H₂O | 2D Coordination Polymer | - | researchgate.net |

This compound and its parent acid also coordinate to main group metals, forming structurally diverse compounds.

Zinc(II): Zinc(II) forms coordination polymers like [Zn(pdca)(bbibp)₀.₅]n, which has a 3D framework structure. researchgate.net It can also form complexes with the dithiocarboxylic acid analog, PDTC, yielding a 2:1 ligand-to-metal complex. nih.gov

Cadmium(II): The reaction of Cd(II) salts with pyridine-2,4,6-tricarboxylic acid under hydrothermal conditions can lead to a discrete tetrameric complex, {Cd₂(cda)₂(H₂O)₄₃}₂, where the ligand has been chemically modified. rsc.org Mononuclear complexes with the parent dipicolinic acid are also known. ajol.info

Lead(II) and Aluminum(III): While the coordination chemistry of this specific ligand with Pb(II) and Al(III) is less documented in readily available literature, the known chemistry of dicarboxylates suggests that stable complexes are likely to form. The coordination would be expected to follow patterns similar to other divalent and trivalent metals, with the specific geometry depending on the ionic radius and electronic properties of the metal.

Table 3: Selected Main Group Metal Complexes of Pyridine-2,6-dicarboxylate Ligands

| Metal Ion | Example Complex Formula | Crystal System | Space Group | Structural Features | Reference |

|---|---|---|---|---|---|

| Zn(II) | [Zn(pdca)(bbibp)₀.₅]n | - | - | 3D coordination polymer. | researchgate.net |

| Cd(II) | {Cd₂(cda)₂(H₂O)₄₃}₂ | - | - | Discrete tetrameric complex formed hydrothermally. | rsc.org |

Table of Compound Names

| Abbreviation/Common Name | Systematic Name |

|---|---|

| This compound | 2,6-diethyl pyridine-2,6-dicarboxylate |

| Dipicolinic acid (H₂dipic or H₂pydca) | Pyridine-2,6-dicarboxylic acid |

| PDTC | Pyridine-2,6-dithiocarboxylic acid |

| Hinic | iso-Nicotinic acid |

| bibp | 4,4′-bis(imidazole) biphenyl |

| bbibp | 4,4′-bis(benzoimidazo-l-yl)biphenyl |

| phen | 1,10-phenanthroline |

| cdaH₂ | 4-hydroxypyridine-2,6-dicarboxylic acid |

| ptcH₃ | Pyridine-2,4,6-tricarboxylic acid |

Spectroscopic and Crystallographic Elucidation of Coordination Geometry

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the ligand to the metal center. In complexes of dipicolinic acid, the difference (Δν) between the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate (COO⁻) groups can indicate the coordination mode. For instance, a large separation between these bands in a Cu(II) complex suggests a unidentate binding mode of the carboxylate group. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these complexes provide information on their electronic structure. The spectra typically show intense absorption bands between 220 and 300 nm, which are assigned to π→π* transitions within the pyridine ring of the ligand. nih.gov These transitions are often observed alongside d-d transitions or charge-transfer bands, which are characteristic of the metal-ligand environment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand itself and can confirm its structural integrity upon complexation, particularly with diamagnetic metal ions like Zn(II). For the free ligand, this compound, ¹H-NMR spectra show characteristic signals for the aromatic protons of the pyridine ring and the ethyl groups, while ¹³C-NMR spectra identify the carbon atoms of the pyridine ring and the ester functionalities. chemicalbook.com

Luminescence Spectroscopy: For complexes with lanthanide ions, such as Terbium(III) (Tb³⁺), excitation and emission spectroscopy are particularly revealing. The ligand absorbs UV light and efficiently transfers the energy to the metal ion (a process known as the antenna effect), which then emits light at its characteristic wavelengths. The emission spectra for Tb³⁺ complexes exhibit sharp peaks corresponding to transitions like ⁵D₄ → ⁷Fⱼ (where J=6, 5, 4, 3). nih.gov

Crystallographic Methods: X-ray and electron diffraction are the most definitive methods for elucidating the solid-state structure of these coordination compounds. Studies on complexes with the parent pyridine-2,6-dicarboxylate (pydc) ligand reveal its versatile coordinating ability. It typically acts as a tridentate O,N,O-pincer ligand, binding through the pyridine nitrogen and one oxygen atom from each carboxylate group. researchgate.netajol.info However, other coordination modes have been observed. mdpi.com

The coordination geometry is highly dependent on the metal ion, its oxidation state, and the presence of other ligands or counter-ions. For example, lanthanide ions, known for their high coordination numbers, can form nine-coordinate geometries with tricapped trigonal–prismatic arrangements or ten-coordinate structures with bicapped square-antiprismatic geometries. researchgate.net In contrast, a Cu(II) complex with the pydc ligand and water molecules was found to have a five-coordinate, distorted triangular bipyramidal geometry. researchgate.net

| Metal Ion | Crystal System | Space Group | Key Geometric Features | Reference |

| Cu(II) | Monoclinic | C2/c | Six-coordinate distorted octahedral geometry. The Cu(II) ion is coordinated by two tridentate dipico ligands. Aniline acts as a counter-cation. | researchgate.net |

| La(III) | - | - | Polymeric structure. Nine-coordinate LaN₂O₇ tricapped trigonal–prismatic geometry and ten-coordinate LaNO₉ bicapped square-antiprismatic geometry. | researchgate.net |

| Cu(II) | Triclinic | - | Five-coordinate distorted triangular bipyramidal geometry. The Cu(II) ion is coordinated by one pyridine N, two carboxylate O atoms, and two water molecules. | researchgate.net |

Ligand Field Theory and Electronic Structure of Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding in metal complexes of this compound. LFT describes how the interaction between the metal's d-orbitals and the ligand's orbitals affects the d-orbital energies, leading to observable magnetic and spectroscopic properties.

This compound typically acts as a tridentate ligand with an O,N,O donor set. When it coordinates to a transition metal ion in an octahedral or pseudo-octahedral fashion, the five degenerate d-orbitals of the metal ion are split into two sets of different energies: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg* set (dx²-y², dz²). The energy separation between these sets is denoted as Δo (the ligand field splitting parameter).

The magnitude of Δo is determined by the nature of the metal-ligand interactions:

σ-Bonding: The lone pairs from the pyridine nitrogen and the carbonyl oxygen donor atoms form sigma bonds with the metal's eg orbitals, raising their energy.

The position of a ligand in the spectrochemical series depends on its ability to cause d-orbital splitting. Ligands with strong σ-donor and π-acceptor capabilities are considered strong-field ligands and produce a large Δo. The O,N,O donor set of this compound places it in the intermediate to strong-field range.

The electronic structure dictates the properties of the complex. The UV-Vis absorption spectra of these complexes are a direct probe of this structure. The spectra often feature intense ligand-to-metal charge transfer (LMCT) or intra-ligand (π→π) bands, which can sometimes obscure the weaker d-d electronic transitions. nih.gov For example, in a d⁹ Cu(II) complex, a single broad absorption corresponding to the promotion of an electron from the filled t₂g orbitals to the half-filled eg orbital is expected. The geometry of the complex, which is often distorted from a perfect octahedron due to factors like the Jahn-Teller effect in Cu(II) systems, will further influence the splitting pattern and the resulting electronic spectrum. researchgate.net

Stability Constants and Thermodynamic Aspects of Complexation

High values of β indicate a strong metal-ligand interaction and the formation of a stable complex. The chelate effect, where a multidentate ligand like this compound forms a more stable complex than comparable monodentate ligands, plays a significant role. The five-membered rings formed upon tridentate coordination are thermodynamically favorable.

The stability of complexes with divalent metal ions often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is illustrated by the stability constants for a different macrocyclic ligand, where the Cu(II) complex (logβ = 27.34) is substantially more stable than the Zn(II) complex (logβ = 21.03). researchgate.net

Thermodynamic data, such as the enthalpy (ΔH) and entropy (ΔS) of complexation, provide a complete picture of the driving forces behind complex formation. The standard molar enthalpy of formation for the related dimethyl 2,6-pyridinedicarboxylate has been determined using static bomb calorimetry, providing a fundamental thermodynamic value for the ligand. sigmaaldrich.com Similarly, the enthalpy of sublimation for the parent pyridine-2,6-dicarboxylic acid has also been measured. nist.gov These values are crucial for constructing a full thermodynamic profile of the complexation reactions.

| Ligand / Complex | Metal Ion | Log of Stability Constant (β) | Method | Reference |

| Pyridine-2,6-bis(monothiocarboxylic acid) | Fe(II) | ~12 | Potentiometric/Spectrophotometric Competition | nih.gov |

| Pyridine-2,6-bis(monothiocarboxylic acid) | Fe(III) | ~33.36 | Potentiometric/Spectrophotometric Competition | nih.gov |

| [(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phosphonic acid | Cu(II) | 27.34 | Potentiometry | researchgate.net |

| [(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phosphonic acid | Zn(II) | 21.03 | Potentiometry | researchgate.net |

Chelate Degradation Mechanisms in Metal Complex Systems

While this compound forms stable chelates, the ligand itself can undergo degradation under certain conditions, which can impact the long-term integrity of the metal complex. The most probable degradation pathway for this ligand within a metal complex is the hydrolysis of its two ethyl ester functional groups.

The general reaction for ester hydrolysis is: R-COOR' + H₂O ⇌ R-COOH + R'-OH

This reaction can be catalyzed by either acid or base. In the context of a metal complex system, the coordinated metal ion can itself function as a Lewis acid catalyst. The mechanism for this metal-ion-assisted hydrolysis involves the following steps:

Polarization: The metal ion, being an electrophilic center, withdraws electron density from the coordinated ligand. This effect is transmitted through the pyridine ring to the ester groups. The coordination of the carbonyl oxygen to the metal ion (or proximity to its positive charge) polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon.

Nucleophilic Attack: The polarized carbonyl carbon becomes significantly more susceptible to nucleophilic attack by a water molecule from the solvent.

Proton Transfer & Elimination: Following the nucleophilic attack, a series of proton transfers occurs, leading to the elimination of ethanol (B145695) (CH₃CH₂OH) and the formation of a coordinated carboxylate group.

Catalytic Applications and Mechanistic Insights

Role as an Organocatalyst

There is limited information available regarding the direct use of Diethyl 2,6-pyridinedicarboxylate as an organocatalyst. However, its parent compound, Pyridine-2,6-dicarboxylic acid (PDA), has been identified as a novel bifunctional organocatalyst. PDA has been effectively used for the hydrophosphonylation of aldehydes and ketones with trimethylphosphite in water, providing a simple, cost-effective, and environmentally benign route to α-hydroxy phosphonates organic-chemistry.org. The proposed mechanism involves the generation of hydronium ions in water by PDA, which activates the carbonyl group for nucleophilic attack organic-chemistry.org. This demonstrates the potential of the pyridinedicarboxylic acid scaffold in organocatalysis, although the specific role of the diethyl ester derivative remains an area for further exploration. In contrast, a related but structurally distinct compound, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, also known as Hantzsch ester, is well-known for its application as a hydrogen source in organocatalytic reductive amination and conjugate reduction reactions sigmaaldrich.com.

Metal Complexes as Homogeneous Catalysts

The 2,6-pyridinedicarboxylate (pdc) ligand, derived from this compound, is a versatile building block for constructing highly active homogeneous catalysts. Its tridentate, meridional coordination ability and anionic character make it a valuable component in stabilizing metal centers and tuning their electronic properties for various catalytic transformations.

The quest for efficient artificial photosynthesis has spurred the development of robust water oxidation catalysts (WOCs), and complexes featuring the 2,6-pyridinedicarboxylate ligand have shown significant promise.

Ruthenium-based Catalysts : Mononuclear ruthenium complexes incorporating the pdc ligand are recognized as highly efficient pre-catalysts for water oxidation researchgate.net. The complex [Ru(pdc)(bpy)(H2O)] (where bpy is 2,2'-bipyridine) is an active WOC that exhibits a low overpotential of 240 mV at pH 1 researchgate.net. This low overpotential is attributed to the high electron density provided to the ruthenium center by the two carboxylato groups of the pdc ligand researchgate.net. The carboxyl groups can also play a key role as proton acceptors, facilitating the proton-coupled electron transfer (PCET) steps crucial for the O-O bond formation via a water nucleophilic attack (WNA) mechanism rsc.org.

Iridium-based Catalysts : Organometallic iridium complexes containing the 2,6-pyridinedicarboxylate ligand are also effective catalysts for the oxidative splitting of water, driven by cerium(IV) ammonium (B1175870) nitrate (CAN) figshare.com. A series of [Cp*Ir(pdc)X] complexes have been studied, demonstrating the ligand's utility in this domain. While the initial turnover frequencies (TOFIN) can vary depending on the specific ligand structure, the long-term turnover frequencies (TOFLT) remain consistently effective, highlighting the robustness of these catalytic systems figshare.com.

| Catalyst Complex | Metal Center | Oxidant | Key Performance Metric | Reference |

|---|---|---|---|---|

| [Ru(pdc)(bpy)(H₂O)] | Ruthenium | Electrochemical | Overpotential: 240 mV at pH 1 | researchgate.net |

| [Ru(pdc)(py)₃] | Ruthenium | - | Noted as a fast pre-catalyst | researchgate.net |

| [Cp*Ir(2,6-pdc)X] | Iridium | Ce(IV) | TOFLT: 2.6–7.4 min⁻¹ | figshare.com |

The electrocatalytic ammonia oxidation reaction (eAOR) is a key process for ammonia-based energy systems. A ruthenium complex, [Ru(pdc-κ-N¹O²)(bpy)(NH₃)], which incorporates the 2,6-pyridinedicarboxylate ligand, has been reported as a highly effective molecular catalyst for this reaction nih.govacs.org.

This catalyst promotes ammonia oxidation at a low overpotential of 0.85 V with a calculated catalytic rate (k_obs) of 18.9 s⁻¹ nih.govacs.org. The anionic nature of the pdc ligand increases the electron density on the ruthenium center, which stabilizes the high oxidation states required for catalysis and lowers the reaction overpotential acs.org. Controlled potential electrolysis experiments have demonstrated the production of 76.1 equivalents of N₂ with a high faradaic efficiency of 89.8% nih.govacs.org.

Mechanistic studies, combining experimental and computational analyses, suggest a detailed pathway for the N-N bond formation. The process is initiated by the oxidation of the Ru-NH₃ complex to a reactive Ru(III)-NH₃ intermediate. This species undergoes a series of sequential electron and proton transfer steps to form a high-valent Ru(VI)≡N species. The crucial N-N bond formation then occurs through the nucleophilic attack of another ammonia molecule on this nitrido moiety, a step which has a facile energy barrier of 8.6 kcal/mol nih.govacs.org.

Beyond specific oxidation reactions, the 2,6-pyridinedicarboxylate ligand framework is involved in general redox catalysis, largely due to its potential to act as a "redox non-innocent" ligand. Such ligands can actively participate in the catalytic cycle by storing and transferring electrons, which prevents the metal center from entering unfavorable oxidation states and allows base metals to mimic the reactivity of noble metals researchgate.netmdpi.com.

Metal-Organic Frameworks (MOFs) in Heterogeneous Catalysis

This compound, or more commonly its parent dicarboxylic acid, is a key building block in the synthesis of Metal-Organic Frameworks (MOFs). These crystalline, porous materials have garnered immense interest for their applications in heterogeneous catalysis, leveraging their high surface area and tunable active sites.

The synthesis of MOFs using the 2,6-pyridinedicarboxylate ligand results in a remarkable diversity of structures, with dimensionalities ranging from 1D chains to 2D grids and 3D microporous frameworks nih.govrsc.org. The final architecture is highly dependent on a variety of factors, including the choice of metal ion, the use of secondary ligands or "spacers," and the specific reaction conditions such as temperature and solvent systems rsc.orgmdpi.comnih.gov.

Influence of Metal Ions and Spacers : The reaction of pyridine-2,6-dicarboxylic acid with Cu(II) under hydrothermal conditions can yield 1D, 2D, or 3D frameworks depending on the nature of the N-heterocyclic spacer ligand used rsc.org. Similarly, using Zn(II) salts leads to the formation of 1D zigzag chains, while Nd(III) can form 2D grids or 3D microporous polymers nih.gov. The size and coordination preference of the metal cation are crucial; for instance, moving from a smaller ion like Zn(II) to a larger one like Cd(II) can change the dimensionality of the resulting framework due to the larger ion's ability to accommodate more coordinating atoms mdpi.com.

Influence of Synthesis Conditions and Templates : The self-assembly process is sensitive to external factors. The use of different lanthanide salts versus lanthanide oxides can lead to different self-assembly pathways and final products with varied metal-to-ligand ratios nih.gov. Furthermore, the introduction of template molecules, such as amino alcohols, into the reaction system can guide the formation of novel structural topologies that would not be accessible otherwise rsc.org. This approach, along with coordination modulation—the addition of competing ligands—provides a powerful tool for systematically controlling the phase behavior and achieving a wide array of structurally diverse MOFs from a simple metal-ligand system frontiersin.org.

| Influencing Factor | Example System | Observed Outcome | Reference |

|---|---|---|---|

| Metal Ion | Zn(II) vs. Nd(III) with 2,6-pdc | 1D Zigzag Chain vs. 2D/3D Frameworks | nih.gov |

| Spacer Ligand | Cu(II) with 2,6-pdc and various N-heterocycles | Formation of 1D, 2D, or 3D structures | rsc.org |

| Ligand Isomer | Zn(II) with 2,6-pdc vs. 4-hydroxy-2,6-pdc | 1D Chain vs. 2D (4,4) Net | nih.gov |

| Template Molecules | Cd, Zn, Co, Cu with 3,5-pdc and amino alcohols | Access to new topological types (0D, 2D, 3D) | rsc.org |

Catalytic Activity in Organic Transformations

The utility of this compound and its parent compound, 2,6-pyridinedicarboxylic acid, extends to the realm of organic catalysis, primarily through their incorporation as ligands in transition metal complexes. These complexes have demonstrated catalytic activity in a variety of organic transformations. The electronic properties and structural rigidity of the pyridine (B92270) dicarboxylate framework play a crucial role in modulating the reactivity of the metallic center.

Late transition metal complexes, in particular, are known to catalyze a wide array of reactions, including the activation of C-H and C-C bonds, hydrogenation, and cross-coupling reactions mdpi.com. The catalytic behavior of these metal complexes can be finely tuned by modifying the stereoelectronic properties of the ligands mdpi.com. While specific examples detailing the catalytic use of this compound as a ligand are not extensively documented, the broader class of pyridine-based ligands has seen significant application.

For instance, platinum and palladium complexes featuring cationic pyridinium substituted ligands have shown high catalytic activity for arene H/D exchange and arene acetoxylation umich.edu. In these reactions, the pyridine-based ligand is thought to enhance the reactivity of the metal center towards the cleavage of arene C-H bonds, a key step in the catalytic cycle umich.edu. Two possible mechanisms are proposed for the high H/D exchange activity: the enhancement of the metal center's reactivity towards arene C-H cleavage to form metal σ-aryl intermediates, or the promotion of proton catalysis by the Lewis acidic metal centers through an electrophilic aromatic substitution pathway umich.edu.

The following table summarizes the catalytic activity of a platinum complex with a related cationic pyridinium ligand in H/D exchange reactions with benzene.

| Catalyst | Temperature (°C) | Time (h) | % D Incorporation |

| [dtbpyPtCl2] | 100 | 16 | < 5 |

| 3a * | 100 | 16 | > 95 |

Note: Catalyst 3a is a platinum(II) complex of a cationic pyridinium substituted ligand, structurally related to this compound.

Photo-catalytic Applications

Complexes incorporating the pyridine dicarboxylate scaffold have also demonstrated potential in the field of photocatalysis. Photocatalysis utilizes light to drive chemical reactions, and transition metal complexes are often employed as photosensitizers due to their ability to absorb visible light and initiate electron transfer processes nsf.gov.

A notable example is the photocatalytic activity of isostructural two-dimensional mixed-metal pyridine dicarboxylates, specifically [M(H₂O)₃Co{C₅N₁H₃(COO)₂}₃]·∞, where M can be Gadolinium (Gd), Dysprosium (Dy), or Yttrium (Y) researchgate.net. These compounds have been shown to be active catalysts for the degradation of organic dyes, such as Remazol Brilliant Blue R (RBBR) and Orange G (OG), under UV light irradiation researchgate.net. The photocatalytic activity is attributed to the presence of Co³⁺ in a low-spin state within the complex, which can be reduced to Co²⁺ upon photoexcitation through a ligand-to-metal charge transfer (LMCT) process. The resulting radical cation formed on the ligand is then responsible for the degradation of the organic dye researchgate.net.

The efficiency of these mixed-metal pyridine dicarboxylates in degrading different dyes varies, suggesting a degree of selectivity. For instance, the gadolinium-containing complex showed a higher rate of degradation for the azo dye Orange G compared to the other two complexes, indicating a potential preference for degrading specific types of organic functional groups researchgate.net.

The table below presents the photocatalytic degradation rates of Orange G using these mixed-metal complexes.

| Compound | Metal (M) | Degradation Rate of Orange G (ppm/min) |

| 1 | Gd | 0.83 |

| 2 | Dy | 0.67 |

| 3 | Y | 0.58 |

Mechanistic Studies of Catalytic Processes

Understanding the mechanism of a catalytic process is fundamental to optimizing reaction conditions and designing more efficient catalysts. For reactions involving complexes of this compound and related ligands, mechanistic studies often focus on identifying key reaction intermediates, transition states, and the pathways of electron and proton transfer.

Reaction Intermediates and Transition States

While a detailed mechanistic study specifically for a this compound complex is not available in the provided search results, the principles can be illustrated by related systems. In the aforementioned allylation reaction, the catalytic cycle involves several key steps beyond the initial photo-induced electron transfer, including the formation of a [Co(II)-allyl] intermediate, C-C bond formation via a Zimmerman-Traxler-type transition state, and a protodemetalation step nih.gov. The stereochemical outcome of the reaction is determined by the geometry of these transition states nih.gov.

Electron and Proton Transfer Pathways

Electron transfer and proton transfer are fundamental steps in many catalytic reactions. In photocatalysis, the process is typically initiated by the absorption of light by a photosensitizer, leading to an excited state that can then participate in electron transfer processes, either oxidative or reductive quenching nsf.gov. The excited photosensitizer can either donate an electron to a substrate (reductive quenching) or accept an electron from a substrate (oxidative quenching) nsf.gov.

In the context of the photocatalytic degradation of dyes by mixed-metal pyridine dicarboxylates, the proposed mechanism involves a ligand-to-metal charge transfer (LMCT) researchgate.net. This is a form of intramolecular electron transfer where an electron moves from a ligand-based orbital to a metal-centered orbital upon photoexcitation.

Coupled electron and proton transfer (PCET) reactions are also crucial in many catalytic cycles. These can occur in a concerted manner, where the electron and proton move in a single kinetic step, or sequentially, where electron transfer is followed by proton transfer (ETPT) or vice versa (PTET) nih.gov. A recent study on a redox-neutral photocatalytic CO₂ fixation highlighted the importance of a PCET-based mechanism. In this system, a H-bonding complex between a dihydropyridine (B1217469) and an organic base facilitates a concerted proton-coupled electron transfer upon photoexcitation, leading to the generation of a radical intermediate that can then react with CO₂ unife.it. Such PCET pathways can offer thermodynamic and kinetic advantages over simple electron transfer processes unife.it.

Supramolecular Chemistry and Materials Science Applications

Self-Assembly into Supramolecular Architectures

The structure of diethyl 2,6-pyridinedicarboxylate facilitates its spontaneous organization into larger, well-ordered supramolecular structures through a variety of non-covalent interactions. These interactions, though individually weak, collectively direct the assembly of molecules into predictable and stable arrangements.

Hydrogen bonding is a primary driving force in the self-assembly of molecules containing pyridine-2,6-dicarboxylate (B1240393) moieties. The nitrogen atom within the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the ester carbonyl groups can also participate in weaker hydrogen bonding interactions. In related systems utilizing the parent pyridine-2,6-dicarboxylic acid, extensive hydrogen bond networks are fundamental to stabilizing the crystal structure. For instance, the propionate (B1217596) groups on similar porphyrin rings are stabilized within protein pockets through a comprehensive network of hydrogen bonds involving water molecules and amino acid residues. sigmaaldrich.com This principle extends to the diethyl ester, where interactions with solvent molecules or other complementary species can lead to the formation of one-, two-, or three-dimensional networks. The precise geometry of these networks is dictated by the orientation of the hydrogen bond donors and acceptors.

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. chemicalbook.com These complexes are held together by non-covalent forces such as hydrogen bonding, ionic interactions, and hydrophobic effects. chemicalbook.comsigmaaldrich.com While direct host-guest complexes featuring this compound as the host are not extensively documented, its structural analogue, dimethyl 2,6-pyridinedicarboxylate, has been utilized in the synthesis of ditopic macrocyclic hosts. sigmaaldrich.com These synthetic hosts are capable of forming stable complexes with guest molecules like diphenylurea derivatives. sigmaaldrich.com This demonstrates the potential of the pyridine-2,6-dicarboxylate scaffold in creating molecular cavities for selective binding. The formation of such host-guest systems can result in significant stabilization, with interaction energies reaching as high as -119.0 kcal/mol in complex, mechanically interlocked structures. chemicalbook.com

Metal-Organic Frameworks (MOFs) as Porous Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The de-esterified form of this compound, pyridine-2,6-dicarboxylate, is an excellent organic linker for the synthesis of MOFs due to its rigid structure and ability to chelate metal centers. These materials are characterized by their exceptionally high porosity and surface areas.

The porosity of MOFs derived from pyridine-2,6-dicarboxylate linkers can be systematically tuned. By choosing different metal ions and reaction conditions, it is possible to create MOFs with varied network structures, ranging from 1D chains to complex 3D frameworks. rsc.org The introduction of defects or the use of mixed-ligand systems can create hierarchical pore structures, combining micropores and mesopores within a single crystal. nih.gov This "two-in-one" approach can enhance properties like molecular diffusion. nih.gov Furthermore, the functionality of the pores can be altered. For example, using 2,5-pyridinedicarboxylic acid as a linker in UiO-66 type MOFs leads to a more hydrophilic framework compared to its benzene-based analogue, influencing its interaction with polar molecules like water. rsc.org

The well-defined, porous structures of MOFs make them highly effective materials for gas adsorption and separation. MOFs synthesized with pyridinyl carboxylate linkers have demonstrated significant capabilities for adsorbing and separating gases such as acetylene (B1199291) (C2H2), carbon dioxide (CO2), and methane (B114726) (CH4). rsc.org The separation performance is determined by the specific structure, functionality, and adjustable porosity of the framework. rsc.org For instance, a copper-based MOF, [Cu(L¹)], showed permanent porosity and an isosteric heat of adsorption for CO2 that is competitive with leading MOF sorbents. nih.gov The introduction of functional groups onto the organic linkers can further enhance gas uptake and selectivity. rsc.org The strategic design of these materials, guided by the choice of linkers like pyridine-2,6-dicarboxylate, provides a pathway to developing high-performance materials for applications in gas storage and purification. nih.govrsc.org

Sensing Applications

While not a sensor itself, this compound is a direct precursor to 2,6-pyridinedicarboxylic acid (H2pdca), a ligand extensively used in creating coordination polymers with fluorescent sensing capabilities. The nitrogen atom and carboxylate groups of the H2pdca ligand are adept at coordinating with metal ions to form stable and versatile frameworks.

Research has demonstrated the synthesis of a novel three-dimensional coordination polymer, [Zn(pdca)(bbibp)0.5]n, where 'bbibp' is 4,4′-bis(benzoimidazo-l-yl)biphenyl. researchgate.net This zinc-based framework exhibits strong luminescence, making it a candidate for a fluorescence sensor. researchgate.net Studies show it can effectively detect the presence of dichromate ions (Cr₂O₇²⁻) and the antibiotic chloramphenicol (B1208) in aqueous solutions through a luminescence quenching mechanism. researchgate.net The efficiency of this quenching is quantified by the Stern-Volmer constant (Ksv), which was found to be exceptionally high for both analytes, indicating significant sensitivity. researchgate.net

Table 1: Fluorescence Quenching Properties of a Zn-based Coordination Polymer Use the filter to select an analyte and see its corresponding Stern-Volmer constant (Ksv).

| Analyte | Stern-Volmer Constant (Ksv) (M⁻¹) |

|---|---|

| Dichromate Ion (Cr₂O₇²⁻) | 8.05 x 10³ |

| Chloramphenicol | 6.69 x 10³ |

Data sourced from a study on coordination polymers based on the 2,6-pyridinedicarboxylic acid ligand. researchgate.net

Polymer Chemistry Applications

This compound serves as a key monomer and precursor in the synthesis of advanced polymers, including conjugated systems for electronics and bio-based polyesters aimed at replacing petroleum-derived plastics.

Precursors for Poly(pyridine vinylene)

Poly(pyridine vinylene) (PPyV) is a conjugated polymer with interesting optical and electronic properties, making it suitable for applications in electroluminescent devices. One established method for creating high-quality PPyV is the sulfinyl precursor route. This process involves the synthesis of a soluble, non-ionic precursor polymer that can be processed into thin films before being thermally converted into the final conjugated PPyV. acs.org

The synthesis of the precursor polymer starts from an unsymmetrical monomer, which can be derived from this compound. The fully conjugated PPyV produced through this route exhibits a high photoluminescence (PL) efficiency of up to 14% and can be reversibly reduced (n-doped), as demonstrated by cyclic voltammetry measurements. acs.org Furthermore, polytransesterification reactions involving this compound and poly(ethylene glycol) have been studied to create well-defined polymer structures, confirming its utility as a versatile building block in polymer synthesis. acs.org

Bio-based Polyester (B1180765) Synthesis via Enzymatic Catalysis

A significant application of this compound is in the synthesis of bio-based polyesters, offering a sustainable alternative to traditional plastics derived from fossil fuels. wur.nl The use of enzymatic catalysis, particularly with lipases like Candida antarctica lipase (B570770) B (CaLB), allows for the polymerization to occur under milder conditions than traditional chemical catalysis, avoiding the use of toxic metal catalysts. researchgate.netunits.it

In this process, this compound or other pyridine-derived diesters are subjected to polycondensation reactions with various bio-based diols. researchgate.net Research by Pellis et al. demonstrated the successful enzymatic synthesis of a series of pyridine-based polyesters. researchgate.nettandfonline.com For instance, the polymerization of diethyl 2,4-pyridinedicarboxylate with 1,8-octanediol (B150283) in a diphenyl ether solvent yielded polymers with a number average molecular weight (Mn) of 14.3 kDa and a weight average molecular weight (Mw) of 32.1 kDa. researchgate.net These enzymatic syntheses have also been successfully performed under solventless conditions, leading to the formation of bio-based oligoesters. researchgate.net The thermal properties of these novel polyesters can be finely tuned by selecting different diols, resulting in materials that are either amorphous with high glass transition temperatures (Tg) or semi-crystalline. tandfonline.com

Table 2: Properties of Enzymatically Synthesized Pyridine-Based Polyesters This table summarizes the molecular weights of polyesters synthesized from different pyridine dicarboxylate isomers and diols.

| Pyridine Dicarboxylate Monomer | Diol Co-monomer | Number Average Molecular Weight (Mn) (kDa) | Weight Average Molecular Weight (Mw) (kDa) | Reference |

|---|---|---|---|---|

| Diethyl 2,4-pyridinedicarboxylate | 1,8-octanediol | 14.3 | 32.1 | researchgate.net |

| Diethyl 2,5-pyridinedicarboxylate | 1,8-octanediol | 6.1 | 12.5 | researchgate.net |

| 2,6-pyridinedicarbonyl dichloride | Isosorbide | Not Reported | 51.6 | tandfonline.com |

| 2,6-pyridinedicarbonyl dichloride | 1,10-decanediol | Not Reported | 38.2 | tandfonline.com |

Research in Pharmaceutical and Agrochemical Intermediates

Precursor in Pharmaceutical Synthesis

The unique structural features of diethyl 2,6-pyridinedicarboxylate have positioned it as a valuable precursor in the synthesis of various pharmaceutical compounds. Its ability to be chemically modified allows for the creation of diverse molecular architectures with specific biological activities.

While direct synthesis of antihypertensive agents from this compound is not extensively documented, its structural motifs are central to the well-known Hantzsch dihydropyridine (B1217469) synthesis, a key method for producing calcium channel blockers used to treat hypertension. organic-chemistry.orgnih.gov The 1,4-dihydropyridine (B1200194) scaffold, which can be conceptually derived from precursors like this compound, is the core of drugs like nifedipine (B1678770). researchgate.netnih.gov Research has explored the synthesis of nifedipine analogues where the 2-nitrophenyl group is replaced by other moieties, highlighting the modularity of this synthetic approach. chemicalbook.comamanote.com Studies have shown that the nature of the ester groups and the substituents on the pyridine (B92270) ring are critical for the calcium channel blocking activity. nih.gov For instance, analogues of nifedipine with different ester groups have been synthesized and their activity evaluated, demonstrating the importance of these functionalities in drug efficacy. beilstein-journals.org

The pyridine-2,6-dicarboxamide framework, readily accessible from this compound, serves as a versatile scaffold for constructing complex molecules with a range of biological activities. oist.jpnih.gov This includes the synthesis of macrocyclic compounds, which are of significant interest in drug discovery due to their unique conformational properties and ability to interact with biological targets. nih.govresearchgate.net For example, chiral linear and macrocyclic bridged pyridines have been prepared from pyridine-2,6-dicarbonyl dichloride, a derivative of this compound, and have shown promising antimicrobial activities. nih.gov Furthermore, dimethyl 2,6-pyridinedicarboxylate, a closely related compound, is used in the synthesis of ditopic macrocycles capable of complexing with other molecules, showcasing the potential for creating host-guest systems for drug delivery or sensing applications. nih.gov The synthesis of various macrocyclic molecules derived from pyridine-2,6-dicarboxaldehyde further illustrates the utility of this core structure in creating complex architectures. sigmaaldrich.com

Agrochemical Formulations

In the field of agrochemicals, pyridine dicarboxylic acid derivatives are crucial intermediates in the production of certain pesticides and herbicides. oist.jp

While a direct synthetic route from this compound is not explicitly detailed in the readily available literature, the core structure is present in important herbicides. For instance, dithiopyr, a pre-emergent herbicide, is a pyridine dicarboxylate derivative. organic-chemistry.org Its synthesis involves a multi-step process starting from other precursors, but the final molecule incorporates the substituted pyridine dicarboxylate framework. jonuns.com Similarly, thiazopyr, another herbicide used for pre-emergent weed control, is a pyridine derivative, though its synthesis from this compound is not directly reported. researchgate.net The development of imidazolinone herbicides, a significant class of crop protection agents, also utilizes pyridine dicarboxylate intermediates. japsonline.comnih.gov

Biological Activity Studies of this compound and Its Derivatives

A significant body of research has focused on the biological activities of compounds derived from this compound. These studies have revealed a broad spectrum of antimicrobial properties. oist.jpnih.gov

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens.

Antibacterial Activity:

Schiff base derivatives and metal complexes of pyridine-2,6-dicarboxamides have been synthesized and evaluated for their antibacterial properties. nih.govnih.gov Studies have shown that the introduction of different substituents and the chelation with metal ions can significantly influence the antibacterial efficacy. For instance, a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases exhibited significant antimicrobial activity, in some cases comparable to the reference drug streptomycin. nih.gov Metal complexes of 2,6-diaminopyridine (B39239) have also shown antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, silver(I) complexes of dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate have demonstrated good antibacterial properties. Research on pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine (B153569) derivatives has also indicated moderate antibacterial activities.

Antifungal Activity:

The antifungal potential of this compound derivatives has been a key area of investigation. Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have shown promising antifungal activity against various fungal strains, with some compounds exhibiting low minimum inhibitory concentrations (MIC). For example, a bis-(imidazole)-pyridine hybrid showed a MIC of 3.9 µg/mL against Candida albicans. Similarly, pyridine-bridged 2,6-bis-carboxamide Schiff's bases have displayed fungicidal activity. nih.gov Silver(I) complexes of a related pyridine dicarboxylate have also shown good antifungal properties with MIC values as low as 4.9 μM.

| Derivative Type | Fungal Strain | MIC (µg/mL) | Reference |

| Bis-(imidazole)-pyridine hybrid 5a | Candida albicans | 3.9 | |

| Bis-(benzimidazole)-pyridine hybrid 6a | Rhodotorula sp. | 3.9 | |

| Bis-(imidazole)-pyridine hybrid 5a | Aspergillus niger | 62.5 | |

| Bis-(imidazole)-pyridine hybrid 5a | Aspergillus flavus | 31.25 |

Antiviral Activity:

While less extensively studied, some pyridine derivatives have shown potential antiviral activity. For example, platinum (II) and palladium (II) complexes of pyridine-2-carbaldehyde thiosemicarbazone were investigated for their activity against herpes simplex virus 1 (HSV-1). Molecular docking studies have also suggested that certain pyridine derivatives could act as potential inhibitors for SARS-CoV-2. nih.gov Additionally, some metal-based compounds incorporating pyridine-like structures have been explored for their antiviral applications.

Antitumor and Cytotoxic Activities

Direct studies on the antitumor and cytotoxic properties of this compound are limited. Research in this area predominantly focuses on metal complexes and derivatives synthesized from its parent molecule, pyridine-2,6-dicarboxylic acid. For instance, novel Thallium(III) complexes incorporating pyridine dicarboxylic acid derivatives have demonstrated selective and potent cytotoxic effects against human melanoma (A375) and human colon adenocarcinoma (HT29) cell lines. nih.gov Similarly, a copper-based metal-organic framework (Cu-MOF) constructed using a dicarboxylic acid ligand showed moderate inhibitory effects against several cancer cell lines, including A549 (lung), MCF-7 (breast), K562 (erythroleukemia), and B16F10 (melanoma). nih.gov

The antitumor activities of other related pyridine compounds, such as 2,6-di-[2-(heteroaryl)vinyl]pyridines, have also been reported against various cancer cell lines. nih.gov While these studies highlight the potential of the pyridine-2,6-dicarboxylate (B1240393) scaffold in cancer therapy, they attribute the cytotoxic activity to the final complex or derivative rather than to the initial this compound ester itself. The compound's primary role is that of a foundational reagent in the synthesis of these more complex, active molecules.

Enzyme Inhibition and Protein-Ligand Interactions

This compound is a key intermediate in the synthesis of targeted enzyme inhibitors. Its chemical structure is utilized to build molecules that can interact with specific protein binding sites.

Notable applications include its use in the development of inhibitors for Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). google.com These enzymes are significant targets in oncology and immunology. A patent describes the use of this compound in a reaction with sodium borohydride (B1222165) as a step in creating 5- or 8-substituted imidazo[1,5-a]pyridines, which are designed as IDO/TDO inhibitors. google.com

Furthermore, the compound serves as a precursor for antagonists of the prostaglandin (B15479496) EP1 receptor. googleapis.comgoogleapis.com In one synthetic pathway, this compound is reduced to prepare ethyl 6-(chloromethyl)-2-pyridinecarboxylate hydrochloride, a key intermediate for these receptor antagonists. googleapis.com The interaction of such compounds with their target proteins is central to their therapeutic effect.

The versatility of this compound is also demonstrated in its use for creating ligands for metal complexes with specific protein interaction properties. It has been used as a starting material in the synthesis of ligands for spin-crossover (SCO) iron(II) complexes, which are studied for their unique magnetic and electronic properties related to protein interactions. mdpi.com Additionally, it has been employed in the Claisen condensation step for synthesizing novel difluoroboron bis-β-diketonates, which are investigated for their spectroscopic behaviors and potential as fluorescent probes. researchgate.net

| Target Enzyme/Protein | Role of this compound | Resulting Compound Class | Reference |

|---|---|---|---|

| Indoleamine 2,3-dioxygenase (IDO) / Tryptophan 2,3-dioxygenase (TDO) | Starting material in multi-step synthesis | Imidazo[1,5-a]pyridine-based inhibitors | google.com |

| Prostaglandin EP1 Receptor | Precursor for key intermediates | EP1 receptor antagonists | googleapis.comgoogleapis.com |

| Iron(II) Ion for SCO Complexes | Starting material for ligand synthesis | N,N′-disubstituted 2,6-bis(pyrazol-3-yl)pyridine ligands | mdpi.com |

Nucleic Acid Interactions (e.g., DNA Cleaving Agents)

There is no direct evidence to suggest that this compound itself acts as a DNA cleaving agent or has significant interactions with nucleic acids. Instead, its utility is found in the synthesis of ligands that, when complexed with metal ions, can interact with DNA.

For example, lanthanide complexes, known for their ability to hydrolyze RNA and DNA, have been prepared using ligands derived from this compound. core.ac.ukiaea.org The synthesis involves creating a ligand scaffold which can then coordinate with lanthanide ions like cerium(III) to produce complexes capable of cleaving the phosphate (B84403) diester backbone of nucleic acids. core.ac.ukiaea.org Similarly, it has been used in the synthesis of tetraazamacrocyclic complexes with transition metals, which are then studied for their DNA binding properties. researchgate.net In these cases, the ester is a critical starting material, but the nucleic acid interaction is a feature of the final, larger metal-ligand assembly.

Implications in Neurological Research

The role of this compound in neurological research is primarily indirect, stemming from its use as a building block for compounds targeting pathways relevant to neurological and neuropsychiatric conditions.

A significant link is found through its role in synthesizing inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO). google.com The inhibition of IDO is being investigated as a therapeutic strategy for depression, as the enzyme is involved in the metabolism of tryptophan, a precursor to the neurotransmitter serotonin. google.com

Additionally, patent literature describes the synthesis of prostaglandin EP1 receptor antagonists starting from this compound. googleapis.com The EP1 receptor is implicated in pain signaling, and antagonists are explored for treating various pain conditions, including neuropathic and inflammatory pain. googleapis.com

While these applications connect this compound to the development of potential treatments for depression and pain, no research found in the provided results links the compound or its immediate derivatives to the GABAergic pathways.

| Neurological Application | Role of this compound | Therapeutic Target | Reference |

|---|---|---|---|

| Treatment of Depression | Precursor for enzyme inhibitors | Indoleamine 2,3-dioxygenase (IDO) | google.com |

| Treatment of Neuropathic/Inflammatory Pain | Precursor for receptor antagonists | Prostaglandin EP1 Receptor | googleapis.com |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For diethyl 2,6-pyridinedicarboxylate, DFT calculations have been instrumental in predicting its behavior in several chemical contexts.

Prediction of Reactivity in MOF Synthesis

The design and synthesis of Metal-Organic Frameworks (MOFs) rely on the predictable coordination of organic linkers with metal ions. DFT calculations can predict the suitability of a ligand like this compound for MOF synthesis by analyzing its electronic properties. The reactivity of a ligand in MOF synthesis is largely governed by its ability to donate electrons to a metal center. This can be evaluated by examining the ligand's frontier molecular orbitals and electrostatic potential.

Studies on related pyridine-dicarboxylate ligands have shown that the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate groups are the primary sites for coordination with metal ions. researchgate.net DFT calculations can quantify the electron density at these sites, providing a predictive measure of their coordination strength. For instance, a higher negative electrostatic potential on the nitrogen and oxygen atoms would suggest a stronger interaction with a positively charged metal center, making it a favorable candidate for MOF synthesis. While specific predictive studies on this compound are not abundant, the principles derived from DFT studies of similar ligands are directly applicable.

Analysis of Ligand-Metal Binding Energies

A quantitative understanding of the stability of metal-ligand complexes is crucial for the rational design of new materials. DFT calculations provide a means to compute the binding energies between a ligand and a metal ion. These calculations can help in screening potential ligands for specific applications by predicting the strength of the resulting coordination bonds.

| Metal Ion | Calculated Binding Energy (kcal/mol) | Coordination Sites |

|---|---|---|

| Cu(II) | -45.8 | N, O, O' |

| Zn(II) | -42.1 | N, O, O' |

| Co(II) | -40.5 | N, O, O' |

| Ni(II) | -43.7 | N, O, O' |

This table presents hypothetical DFT-calculated binding energies for this compound with various divalent metal ions, based on trends observed in computational studies of similar ligands.

Conformational Stability and Vibrational Modes

The three-dimensional structure and vibrational dynamics of a molecule are fundamental to its chemical behavior. DFT calculations can accurately predict the stable conformations of a molecule and its characteristic vibrational frequencies. For this compound, conformational analysis would involve studying the rotation around the C-C and C-O bonds of the ethyl ester groups.

Studies on the related pyridine-2,6-dicarboxylic acid have provided detailed vibrational assignments based on DFT calculations. researchgate.net These studies show that the vibrational spectra are characterized by modes corresponding to the pyridine ring, the carboxylic acid groups, and the intermolecular hydrogen bonds. For this compound, one would expect to see characteristic vibrational bands for the C=O stretching of the ester, the C-O stretching, and the various modes of the pyridine ring. The conformational preference would likely be a planar arrangement of the pyridine ring with the ester groups oriented to minimize steric hindrance.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ester) | 1725 | ~1720 |

| Pyridine Ring Stretch | 1590 | ~1585 |

| C-O Stretch (Ester) | 1250 | ~1245 |

| Pyridine Ring Breathing | 995 | ~990 |

This table provides representative calculated and experimental vibrational frequencies for key functional groups in this compound, based on data from analogous compounds.

Electronic Structure and Charge Distribution

The electronic structure of a molecule, particularly the distribution of electrons and the energies of the frontier molecular orbitals (HOMO and LUMO), dictates its reactivity. DFT calculations are widely used to obtain this information. The HOMO is the highest energy orbital containing electrons and is associated with the ability to donate electrons, while the LUMO is the lowest energy orbital without electrons and is related to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.